Benzo[f][1,7]naphthyridine, 4,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[f][1,7]naphthyridine, 4,6-dioxide is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are known for their interesting chemical reactivity and biological properties. This compound exhibits a wide spectrum of biological activities, including bactericidal, fungicidal, and cancerostatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[f][1,7]naphthyridine, 4,6-dioxide can be achieved through various synthetic routes. One common method involves the cycloaddition of benzonaphthyridines and their N-oxides with dipolarophiles such as dimethyl acetylenedicarboxylate, ethyl acrylate, and maleic anhydride . Another method involves the use of microwave-assisted cascade-like one-pot processes, such as the Ugi-three component reaction followed by intramolecular aza-Diels-Alder cycloaddition and aromatization .
Industrial Production Methods
the use of microwave-assisted synthesis and multicomponent reactions could potentially be scaled up for industrial applications due to their efficiency and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Benzo[f][1,7]naphthyridine, 4,6-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the N-oxides back to the parent naphthyridine.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl acetylenedicarboxylate, ethyl acrylate, maleic anhydride, and phenyl isocyanate. Reaction conditions often involve heating in solvents such as dimethylformamide (DMF) or using microwave irradiation to accelerate the reactions .
Major Products
The major products formed from these reactions include tetracyclic compounds, such as benzopyrrolo-, benzopyrroline-, or benzopyrrolidine-naphthyridines, which are obtained through cycloaddition reactions .
Scientific Research Applications
Benzo[f][1,7]naphthyridine, 4,6-dioxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzo[f][1,7]naphthyridine, 4,6-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound’s biological activities are attributed to its ability to form complexes with metal ions and its reactivity towards nucleophiles and electrophiles . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzo[f][1,7]naphthyridine, 4,6-dioxide include:
- Benzo[c][1,5]naphthyridine
- Benzo[h][1,6]naphthyridine
- Benzo[c][2,7]naphthyridine
- Benzo[c]pyrimido[4,5,6-ij][2,7]naphthyridine
Uniqueness
This compound is unique due to its specific structural arrangement and the presence of two oxygen atoms at the 4 and 6 positions. This structural feature contributes to its distinct chemical reactivity and biological properties compared to other naphthyridine derivatives .
Properties
CAS No. |
61564-15-6 |
---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-oxidobenzo[f][1,7]naphthyridin-6-ium 6-oxide |
InChI |
InChI=1S/C12H8N2O2/c15-13-7-3-5-10-9-4-1-2-6-11(9)14(16)8-12(10)13/h1-8H |
InChI Key |
QSCNVTROCAVWKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CN(C3=C[N+]2=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.